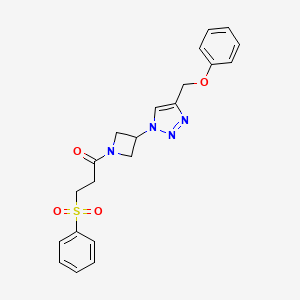
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one features a complex structure that incorporates a triazole ring, an azetidine moiety, and a phenylsulfonyl group. This unique combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action and efficacy.
Chemical Structure
The chemical structure can be represented as follows:
This indicates a molecular weight of approximately 384.4 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. Compounds containing the 1,2,3-triazole scaffold have shown significant antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, often demonstrating superior efficacy compared to traditional antibiotics .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 8 µg/mL |
| Triazole B | Escherichia coli | 16 µg/mL |
| Triazole C | Candida albicans | 4 µg/mL |
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. Studies indicate that certain triazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound may exhibit similar effects due to its structural features.
Case Study: Anticancer Activity
In a study conducted by researchers, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising anticancer activity .
The mechanisms underlying the biological activities of triazole derivatives are multifaceted:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. For example, they may inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
- Cell Membrane Disruption : Some studies suggest that triazoles can disrupt microbial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-21(11-12-30(27,28)20-9-5-2-6-10-20)24-14-18(15-24)25-13-17(22-23-25)16-29-19-7-3-1-4-8-19/h1-10,13,18H,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREASXUNTUGZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














